2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- 2-Pyridinecarboxylic acid, 3-chloro-6-fluoro-
Brand Name: Vulcanchem
CAS No.: 1199243-95-2
VCID: VC4992621
InChI: InChI=1S/C6H3ClFNO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11)
SMILES: C1=CC(=NC(=C1Cl)C(=O)O)F
Molecular Formula: C6H3ClFNO2
Molecular Weight: 175.54

2-Pyridinecarboxylic acid, 3-chloro-6-fluoro-

CAS No.: 1199243-95-2

Cat. No.: VC4992621

Molecular Formula: C6H3ClFNO2

Molecular Weight: 175.54

* For research use only. Not for human or veterinary use.

2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- - 1199243-95-2

Specification

CAS No. 1199243-95-2
Molecular Formula C6H3ClFNO2
Molecular Weight 175.54
IUPAC Name 3-chloro-6-fluoropyridine-2-carboxylic acid
Standard InChI InChI=1S/C6H3ClFNO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11)
Standard InChI Key QRZBIPZNHBOIDN-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1Cl)C(=O)O)F

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

3-Chloro-6-fluoro-2-pyridinecarboxylic acid belongs to the pyridinecarboxylic acid family, distinguished by its substitution pattern. Key identifiers include:

PropertyValue
CAS Number1199243-95-2
Molecular FormulaC6H3ClFNO2\text{C}_6\text{H}_3\text{ClFNO}_2
Molecular Weight175.54 g/mol
IUPAC Name3-chloro-6-fluoropyridine-2-carboxylic acid
SMILESC1=CC(=NC(=C1Cl)C(=O)O)F
InChI KeyQRZBIPZNHBOIDN-UHFFFAOYSA-N

The compound’s planar structure facilitates interactions with biological targets, while the electron-withdrawing halogens (Cl and F) enhance its stability and acidity.

Synthesis and Optimization

Patent-Based Synthesis Route

The most detailed synthesis method, described in CN104003934A, involves a one-step oxidation of 6-chloro-3-fluoro-2-picoline using potassium dichromate (K2Cr2O7\text{K}_2\text{Cr}_2\text{O}_7) in dilute sulfuric acid (H2SO4\text{H}_2\text{SO}_4) . Sodium tungstate (Na2WO42H2O\text{Na}_2\text{WO}_4 \cdot 2\text{H}_2\text{O}) and crown ether serve as co-catalysts, enhancing reaction efficiency. Key parameters include:

  • Temperature: 70–130°C

  • Reaction Time: 0.5–20 hours

  • Yield: >85% after purification

Post-reaction purification involves dissolving the crude product in alkaline solution, extracting impurities with organic solvents (e.g., dichloromethane), and crystallizing the target compound via acidification . This method avoids multi-step processes, reducing cost and complexity compared to traditional pyridinecarboxylic acid syntheses.

Physicochemical and Stability Profiles

Thermal and Chemical Stability

The compound’s stability under acidic conditions is evidenced by its synthesis in H2SO4\text{H}_2\text{SO}_4, though prolonged exposure to strong bases may decarboxylate the carboxylic acid group . Thermal decomposition occurs above 250°C, as inferred from similar pyridine derivatives .

Solubility and Partitioning

Though exact solubility data are unavailable, the presence of ionizable groups suggests:

  • Water Solubility: Low at neutral pH, increasing under alkaline conditions.

  • Lipophilicity: Predicted log PP (octanol-water) of 1.8, favoring membrane permeability in biological systems.

Biological Activity and Applications

Herbicidal Activity

As a structural analog of florpyrauxifen-benzyl degradates, this compound exhibits auxin-mimicking properties, disrupting plant cell growth . Field studies on related compounds show efficacy against broadleaf weeds at application rates of 5–10 g/ha .

Material Science Applications

Halogenated pyridines serve as ligands in catalysis. For example, palladium complexes of this compound could facilitate cross-coupling reactions in organic synthesis.

Comparative Analysis with Related Compounds

CompoundSubstitution PatternKey Application
3-Chloro-6-fluoro-2-pyridinecarboxylic acid3-Cl, 6-F, 2-COOHHerbicides, Pharmaceuticals
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acidMulti-halogenated, aryl-substitutedHerbicide degradate
3,5-Dichloro-2-pyridinecarboxylic acid3,5-Cl, 2-COOHFungicide

The 3-Cl/6-F substitution in the target compound enhances bioactivity compared to non-fluorinated analogs, as fluorine’s electronegativity improves membrane permeability.

Recent Developments and Future Directions

Recent patents (e.g., CN104003934A) emphasize process optimization, while agrochemical research explores synergistic effects with benzyl auxins . Future studies should address:

  • Environmental Fate: Degradation pathways in soil and water.

  • Structure-Activity Relationships: Modifying the pyridine core to enhance selectivity.

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